Tris(di-methylsilyl) cyanurate
Description
Properties
Molecular Formula |
C9H18N3O3Si3 |
|---|---|
Molecular Weight |
300.51 g/mol |
InChI |
InChI=1S/C9H18N3O3Si3/c1-16(2)13-7-10-8(14-17(3)4)12-9(11-7)15-18(5)6/h1-6H3 |
InChI Key |
GKRZEEYZPSOOQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1=NC(=NC(=N1)O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with lithium dimethylsilanolate. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by dimethylsilyl groups. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The dimethylsilyloxy groups act as leaving groups, enabling nucleophilic substitution with various reagents:
Reaction with Amines
Heating Tris(di-methylsilyl) cyanurate with primary amines (e.g.,
) at 100–200°C for 1–2 hours yields isocyanuric acid (
) and monosubstituted silylamines (
) . For example:
Key Observations:
-
Solvent Influence : Dimethylformamide (DMF) enhances reaction rates by stabilizing intermediates .
-
Steric Effects : Bulky amines reduce substitution efficiency due to steric hindrance .
Silyl Group Exchange
Mechanistic Pathway:
-
Nucleophilic attack by silanolate on the triazine ring.
-
Sequential displacement of dimethylsilyloxy groups.
Thermal Stability
This compound decomposes above 250°C, releasing siloxanes (
) and regenerating cyanuric acid. This property is exploited in polymer crosslinking applications .
Acid-Base Interactions
In the presence of tertiary amines (e.g., DIPA), the compound undergoes deprotonation, facilitating reactions with indolinium salts to form truncated cyanine dyes .
Polymer Modifiers
The compound serves as a precursor for flame-retardant additives in polyurethanes, leveraging its high thermal stability and nitrogen content .
Silane Coupling Agents
Functionalized derivatives enhance adhesion in silicone-based composites by forming covalent bonds with inorganic substrates .
Table 1: Reaction Conditions and Yields
| Reaction | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| With |
text| 150°C, 2 h, DMF | $$C_3N_3O_3H_3 + R-NH-SiMe_2H$$
| 74 | |
| With
| 160°C, 1 h, solvent-free |
| 18 | |
| Thermal decomposition | 250°C, inert atmosphere | Siloxanes +
| 85 | |
Table 2: Key Spectral Data (NMR)
| Signal (ppm) | Assignment |
|---|---|
| 0.07–0.15 | |
| protons | |
| 4.8–5.2 | Triazine ring protons |
Mechanistic Insights
Scientific Research Applications
2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The dimethylsilyl groups can be replaced by various nucleophiles, leading to the formation of different triazine derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Trimethyl Isocyanurate
Molecular Formula : C₆H₉N₃O₃
Molecular Weight : 171.15 g/mol
Key Properties :
- A triazine derivative with three methyl groups attached to the isocyanurate ring.
- Synonyms include 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione and methyl isocyanate trimer .
Comparison with THEIC :
- Solubility : Trimethyl isocyanurate is less hydrophilic than THEIC due to methyl substituents.
- Thermal Stability : Likely lower than THEIC due to the absence of hydroxyethyl groups, which can form hydrogen bonds enhancing stability.
Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC)
Molecular Formula (TAIC) : C₁₂H₁₅N₃O₃
Molecular Weight (TAIC) : 249.27 g/mol
Key Properties :
- Both TAC and TAIC are triazine derivatives with three allyl groups. TAIC is an isocyanurate isomer.
- Used as crosslinking agents in peroxide-cured polymers (e.g., rubbers, polyolefins) due to their radical-reactive allyl groups .
- In polyamide films, TAIC improves dielectric breakdown strength (272 kV/mm) compared to benzophenone (207 kV/mm) .
Comparison with THEIC :
- Reactivity : Allyl groups enable crosslinking via radical mechanisms, unlike THEIC’s hydrogen-bonding stabilization.
- Applications : TAIC/TAC are preferred in electrical insulation materials, while THEIC is used in PVC stabilization.
Sodium Dichloroisocyanurate (NaDCC)
Molecular Formula : C₃Cl₂N₃NaO₃ (anhydrous)
Key Properties :
Comparison with THEIC :
Melamine Cyanurate
Key Properties :
Comparison with THEIC :
- Mechanism : Melamine cyanurate acts via endothermic decomposition and gas release, while THEIC stabilizes polymers thermally.
- Applications: Non-overlapping; melamine cyanurate is fire-related, THEIC is heat-related.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Isomerization Dynamics : Cyanurate-isocyanurate hybrid structures (e.g., in TAIC) exhibit lower Gibbs free energy than pure cyanurate forms, favoring stability in thermosetting resins .
- Crosslinking Efficiency : Triallyl cyanurate increases radiation crosslinking efficiency in polyvinyl chloride by 100% at a 1:1 molar ratio with peroxides .
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing tris(di-methylsilyl) cyanurate?
Methodological Answer:
Synthesis typically involves reacting cyanate esters with silylating agents under controlled conditions (e.g., anhydrous environment, catalytic bases). Characterization should include:
- Nuclear Magnetic Resonance (NMR): To confirm the structure via proton and carbon chemical shifts, particularly for identifying silyl groups and cyanurate rings .
- Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight verification and purity assessment .
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and resolve intermediate products, as demonstrated in studies tracking isomerization kinetics .
Basic: How do cyanurate esters react with epoxy resins, and what analytical tools detect key intermediates?
Methodological Answer:
Cyanurate esters react with epoxies via nucleophilic ring-opening, forming hybrid cyanurate/isocyanurate rings and oxazolidone structures. Key steps include:
- Isomerization Monitoring: Use HPLC to track the emergence of hybrid structures (e.g., Mw1035b and UK2 peaks) over time .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify exothermic peaks corresponding to crosslinking events.
- Fourier-Transform Infrared Spectroscopy (FTIR): To detect carbonyl (C=O) and siloxane (Si-O) bonds in reaction products .
Advanced: How can thermodynamic calculations resolve contradictions in isomerization pathways during cyanurate-epoxy reactions?
Methodological Answer:
Contradictions in product distributions (e.g., unexpected hybrid rings) can be addressed by:
- Gibbs Free Energy Calculations: Using software like Gaussian 09 to compare stability of isomers. For example, hybrid structures with two isocyanurate moieties (e.g., 885-2) exhibit lower ΔG values (–74.36 kJ/mol), confirming their thermodynamic favorability .
- Kinetic Modeling: Coupling experimental HPLC data (e.g., time-dependent peak intensities) with Arrhenius equations to distinguish kinetic vs. thermodynamic control .
Advanced: How should researchers design experiments to validate hybrid cyanurate/isocyanurate structures?
Methodological Answer:
A multi-modal approach is critical:
- Synchrotron X-ray Diffraction (XRD): To resolve crystallographic details of hybrid rings.
- Computational Validation: Optimize molecular geometries using density functional theory (DFT) and compare simulated NMR spectra with experimental data .
- Isolation of Intermediates: Fractional crystallization or preparative HPLC to isolate intermediates (e.g., UK2) for direct structural analysis .
Advanced: What computational strategies are effective in predicting reaction outcomes for cyanurate-based polymers?
Methodological Answer:
- Reactive Force Field (ReaxFF) Simulations: To model bond cleavage and formation during epoxy-cyanurate curing .
- Transition State Analysis: Identify energy barriers for isomerization using quantum mechanical calculations (e.g., MP2/cc-pVTZ level) .
- Solvent Effects Modeling: Incorporate polarizable continuum models (PCM) to assess solvent influence on reaction thermodynamics .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation: Ensure adequate airflow to prevent inhalation of volatile siloxane byproducts.
- Waste Disposal: Follow hazardous waste guidelines for organosilicon compounds, including neutralization before disposal .
Advanced: How do hybrid cyanurate/isocyanurate structures influence the dielectric properties of thermosetting resins?
Methodological Answer:
Hybrid rings enhance crosslinking density, improving dielectric strength. To quantify this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
